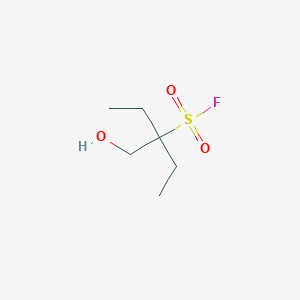![molecular formula C12H15BrO2 B13206470 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is an organic compound with a molecular formula of C12H15BrO2 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one can be synthesized through a multi-step process involving the bromination of a precursor compound followed by the introduction of the hydroxyl and isopropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent, followed by hydroxylation and alkylation reactions under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
- 1-[5-Bromo-2-hydroxy-3-methoxyphenyl]propan-1-one
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(5-bromo-2-hydroxy-3-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-11(14)10-6-8(13)5-9(7(2)3)12(10)15/h5-7,15H,4H2,1-3H3 |
Clé InChI |
GCRUARGTNXSHNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1O)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



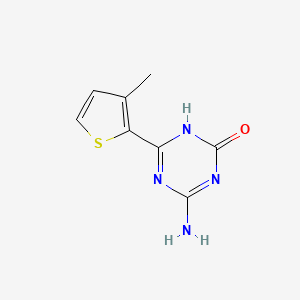

![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


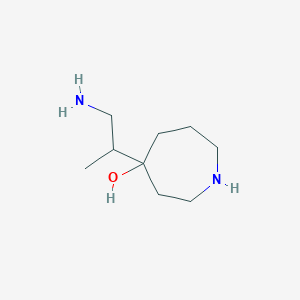
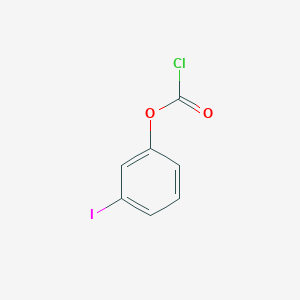
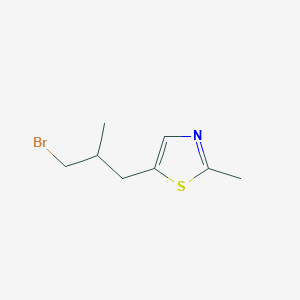
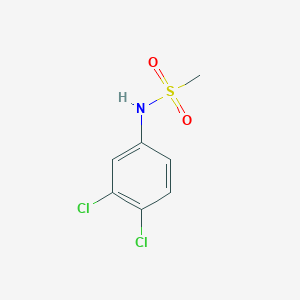

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
